3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as 5-amino-pyrazoles have been reported to have diverse applications in pharmaceutics and medicinal chemistry .
Mode of Action
It’s worth noting that the bromophenyl group in the compound could potentially undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could facilitate the interaction of the compound with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of organoboron reagents with organic halides or triflates using a palladium catalyst, which could potentially be a part of the compound’s biochemical pathway.
Result of Action
Given the potential involvement of the compound in sm cross-coupling reactions , it could potentially influence carbon-carbon bond formation in biological systems.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical entities could potentially influence the compound’s action, efficacy, and stability. For instance, the SM cross-coupling reactions that the compound might be involved in are known to be influenced by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate reaction conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1H-pyrazol-5-amine hydrochloride
- 3-(2-fluorophenyl)-1H-pyrazol-5-amine hydrochloride
- 3-(2-iodophenyl)-1H-pyrazol-5-amine hydrochloride
Uniqueness
3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in various research applications.
Properties
IUPAC Name |
5-(2-bromophenyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMUANNWXBSNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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